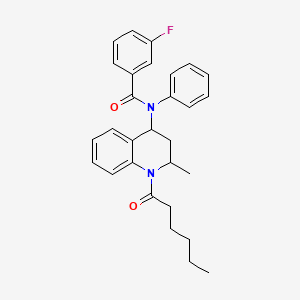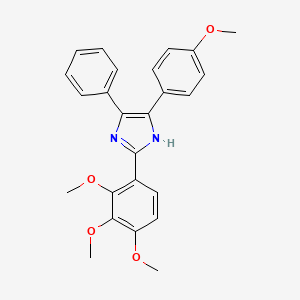![molecular formula C20H24N2O4S2 B11628934 N-cyclopentyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11628934.png)
N-cyclopentyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ciclopentil-3-[(5Z)-5-[(3,4-dimetoxi-fenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida es un compuesto orgánico complejo con posibles aplicaciones en varios campos como la química, la biología y la medicina. Este compuesto presenta un anillo de tiazolidinona, un grupo ciclopentil y un grupo dimetoxi-fenil, lo que lo convierte en una molécula única con propiedades químicas interesantes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-ciclopentil-3-[(5Z)-5-[(3,4-dimetoxi-fenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida generalmente implica los siguientes pasos:
Formación del anillo de tiazolidinona: Este paso implica la reacción de una tioamida adecuada con una α-halo-cetona para formar el anillo de tiazolidinona.
Introducción del grupo dimetoxi-fenil: El grupo dimetoxi-fenil se introduce mediante una reacción de condensación con un aldehído apropiado.
Adición del grupo ciclopentil: El grupo ciclopentil se añade a través de una reacción de formación de enlace amida utilizando ciclopentilamina y un derivado de ácido carboxílico adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza, minimizando al mismo tiempo los costos y el impacto ambiental. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de catalizadores para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
N-ciclopentil-3-[(5Z)-5-[(3,4-dimetoxi-fenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazolidinona en un anillo de tiazolidina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el carbono carbonilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan normalmente agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de tiazolidina.
Sustitución: Diversos derivados de tiazolidinona sustituidos.
Aplicaciones Científicas De Investigación
N-ciclopentil-3-[(5Z)-5-[(3,4-dimetoxi-fenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su potencial para propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-ciclopentil-3-[(5Z)-5-[(3,4-dimetoxi-fenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con los sitios de unión. Estas interacciones pueden conducir a diversos efectos biológicos, como la inhibición de la proliferación celular o la modulación de las respuestas inmunitarias.
Comparación Con Compuestos Similares
Compuestos similares
- N-ciclopentil-3,4-dimetoxi-benzamida
- N-ciclopentil-2-[(3,4-dimetoxi-fenil)amino]propanamida
- N-ciclopentil-4-metil-3-nitro-benzamida
Singularidad
N-ciclopentil-3-[(5Z)-5-[(3,4-dimetoxi-fenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida es único debido a su combinación de un anillo de tiazolidinona, un grupo ciclopentil y un grupo dimetoxi-fenil. Esta estructura única confiere propiedades químicas y actividades biológicas específicas que lo distinguen de compuestos similares.
Propiedades
Fórmula molecular |
C20H24N2O4S2 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-cyclopentyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C20H24N2O4S2/c1-25-15-8-7-13(11-16(15)26-2)12-17-19(24)22(20(27)28-17)10-9-18(23)21-14-5-3-4-6-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,21,23)/b17-12- |
Clave InChI |
CVHUYBLDSNTTJW-ATVHPVEESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3CCCC3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3CCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide](/img/structure/B11628856.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628864.png)
![[4-(dimethylamino)phenyl][3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11628871.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628875.png)
![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11628883.png)
![Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11628891.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628892.png)
![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628912.png)
![2-[(2-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11628916.png)


![9-methyl-2-(4-methylpiperidin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628948.png)
![4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate](/img/structure/B11628950.png)
![2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11628958.png)
